BMS-202

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

BMS-202は、プログラム細胞死タンパク質1(PD-1)とそのリガンドであるプログラム細胞死リガンド1(PD-L1)間の相互作用を阻害する能力で知られる低分子阻害剤です。 この化合物は、特に腫瘍に対する体の免疫応答を強化するがん免疫療法における潜在能力のために、大きな注目を集めています .

作用機序

BMS-202は、PD-L1に結合し、PD-1との相互作用を阻止することでその効果を発揮します。この遮断は、免疫応答を抑制することが知られているPD-L1/PD-1シグナル伝達経路を阻害します。 この相互作用を阻害することで、this compoundはT細胞の活性を高め、がん細胞を効果的に標的として破壊することができます . この化合物は、PD-L1二量体化を特異的に標的とし、PD-L1ホモ二量体の形成につながり、PD-1との相互作用を阻止します .

準備方法

合成経路と反応条件

BMS-202の合成は、メトキシ-1-ピリジン化学構造を含むコア構造の調製から始まる複数のステップを含みます。合成経路には、一般的に次のステップが含まれます。

工業生産方法

This compoundの工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、高収率と純度を確保するために反応条件を最適化することが含まれます。 これには、反応を促進するために温度、圧力、および触媒の使用を制御することが含まれます .

化学反応の分析

反応の種類

BMS-202は、次のようないくつかの種類の化学反応を起こします。

酸化: この化合物は、特にメトキシ基とピリジン基で酸化反応を起こす可能性があります。

還元: 還元反応は、さまざまな官能基で起こり、化合物の化学的性質を変える可能性があります。

一般的な試薬と条件

This compoundに関与する反応で使用される一般的な試薬には、以下が含まれます。

酸化剤: 過酸化水素や過マンガン酸カリウムなど。

還元剤: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなど。

置換試薬: ハロゲンやアルキル化剤など.

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、メトキシ基の酸化は、アルデヒドやカルボン酸の形成につながる可能性があり、一方、置換反応は、芳香環にさまざまな官能基を導入する可能性があります .

科学研究への応用

This compoundは、以下を含む、幅広い科学研究への応用を持っています。

がん免疫療法: this compoundは、主にPD-1/PD-L1相互作用を阻害し、腫瘍に対する免疫応答を強化するために、がん研究で使用されています。 .

生物学的研究: この化合物は、免疫調節におけるPD-L1の役割と、PI3K/AKT経路などのさまざまなシグナル伝達経路への影響を研究するために使用されます.

薬物開発: This compoundは、PD-1/PD-L1経路を標的とする新しい低分子阻害剤を開発するためのリード化合物として役立ちます.

科学的研究の応用

Glioblastoma Multiforme (GBM)

A significant body of research has focused on the application of BMS-202 in treating GBM. Key findings include:

- In Vitro Studies : In controlled experiments, this compound inhibited the growth of GBM cells with an IC50 value around 10 μM. The compound's selective toxicity towards tumor cells suggests a favorable therapeutic window .

- In Vivo Efficacy : In xenograft models using nude mice, this compound treatment led to substantial tumor growth inhibition compared to control groups. This supports its potential as a therapeutic agent for GBM patients .

Fibrosis and Other Applications

This compound has also been investigated for its effects on fibrosis:

- Pro-fibrotic Effects : Research indicated that this compound could reverse pathological phenotypes in human fibroblasts through modulation of TGF-β1/Smad and ERK signaling pathways. This suggests potential applications beyond oncology, particularly in fibrotic diseases .

Summary of Findings

The following table summarizes key findings related to the applications of this compound across different studies:

類似化合物との比較

類似化合物

BMS-202と同様に、作用機序と化学構造が類似した化合物がいくつかあります。これらには以下が含まれます。

BMS-200: 化学構造がわずかに異なる、PD-1/PD-L1相互作用を標的とする別の低分子阻害剤.

This compoundの独自性

This compoundは、PD-L1に対する高い結合親和性と特異性により、独自性を持っています。PD-L1二量体化を誘発し、PD-1/PD-L1相互作用を効果的に阻害する能力は、他の阻害剤とは異なります。 さらに、良好な経口バイオアベイラビリティと腫瘍浸透性などの好ましい薬物動態特性は、がん免疫療法のための有望な候補としています .

生物活性

BMS-202 is a small-molecule inhibitor targeting the programmed cell death protein 1 (PD-1) and its ligand PD-L1, which plays a crucial role in immune evasion by tumors. This compound has shown significant promise in various preclinical studies, particularly regarding its antitumor activity and metabolic effects in cancer cells.

This compound is characterized by a methoxy-1-pyridine chemical structure, which allows it to bind effectively to PD-L1 dimers, inhibiting their interaction with PD-1. This action disrupts the PD-1/PD-L1 signaling pathway, which is pivotal for tumor immune evasion. The binding mechanism has been elucidated through crystallographic studies, demonstrating that this compound stabilizes the dimerization of PD-L1, thereby blocking its interaction with PD-1 .

In Vitro Studies

This compound has been shown to inhibit the proliferation of various cancer cell lines, including glioblastoma (GBM) and squamous cell carcinoma (SCC). In vitro assays revealed:

- IC50 Values :

- For SCC-3 cells: 15 μM

- For Jurkat cells (activated by anti-CD3 antibody): 10 μM

- Cell Proliferation : Significant inhibition of GBM cell proliferation was observed both in vitro and in vivo .

Additionally, this compound effectively suppressed cell migration and invasion at concentrations of 10 μM and 25 μM respectively. It modulated the expression of epithelial-mesenchymal transition (EMT) markers, increasing E-cadherin levels while decreasing MMP-9 expression .

In Vivo Studies

In vivo experiments using humanized MHC-double knockout (dKO) NOG mice demonstrated that this compound significantly inhibited tumor growth compared to control groups. Notably, the antitumor effect was attributed partly to direct cytotoxic effects rather than solely immune-mediated mechanisms .

Metabolic Effects

This compound has been implicated in metabolic remodeling within cancer cells. Specifically, it affects the PD-L1-AKT-BCAT1 signaling axis , leading to alterations in amino acid metabolism:

- BCAT1 Regulation : this compound upregulates BCAT1 expression, promoting L-isoleucine decomposition, which is linked to reduced malignancy in GBM cells.

- Metabolic Reprogramming : The compound induces significant changes in metabolic gene expression, facilitating a shift towards a less aggressive tumor phenotype .

Case Study: Glioblastoma

In a study focusing on GBM, researchers utilized multi-omics approaches to analyze the metabolic changes induced by this compound. The findings indicated that:

- Treatment with this compound led to reduced PD-L1 expression on GBM cells.

- Enhanced survival rates were observed in treated groups due to metabolic reprogramming .

Case Study: Hypertrophic Scarring

This compound's effects were also evaluated in hypertrophic scar fibroblasts (HFBs). The study demonstrated that:

- This compound significantly inhibited HFB proliferation and migration.

- The compound reduced collagen synthesis and expression of pro-fibrotic markers such as α-SMA and collagen I via ERK and TGFβ1/Smad signaling pathways .

Summary of Findings

The biological activity of this compound reveals its potential as a therapeutic agent across various cancer types. Key findings include:

| Activity | Effect | Concentration |

|---|---|---|

| Cell Proliferation | Inhibition | IC50: 10–15 μM |

| Cell Migration | Suppression | 25 μM |

| Cell Invasion | Inhibition | 10 μM |

| BCAT1 Expression | Upregulation | 15 μM |

| Collagen Synthesis | Decrease in HFBs | Concentration-dependent |

特性

IUPAC Name |

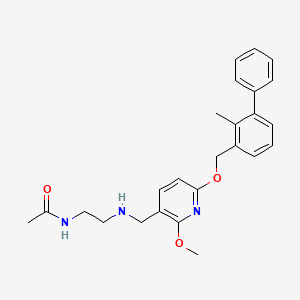

N-[2-[[2-methoxy-6-[(2-methyl-3-phenylphenyl)methoxy]pyridin-3-yl]methylamino]ethyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O3/c1-18-22(10-7-11-23(18)20-8-5-4-6-9-20)17-31-24-13-12-21(25(28-24)30-3)16-26-14-15-27-19(2)29/h4-13,26H,14-17H2,1-3H3,(H,27,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEDPSOYOYVELLZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C2=CC=CC=C2)COC3=NC(=C(C=C3)CNCCNC(=O)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1675203-84-5 |

Source

|

| Record name | BMS-202 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KDA2HUE7KP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。